3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16BrClN2O3. It is a piperidine derivative that contains a bromine atom, a nitro group, and a phenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-bromo-2-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can be modified through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-[(4-Amino-2-nitrophenoxy)methyl]piperidine.
Reduction: 3-[(4-Bromo-2-aminophenoxy)methyl]piperidine.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride
- 3-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride
- 3-[(4-Iodo-2-nitrophenoxy)methyl]piperidine hydrochloride
Uniqueness
3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
Biological Activity
3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound features a piperidine ring, a nitrophenyl moiety, and a bromo substituent, which may contribute to its pharmacological properties. The exploration of its biological activity includes antibacterial, antifungal, and possibly other therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure incorporates:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Nitrophenyl group : A phenyl ring substituted with a nitro group, which is known for enhancing biological activity.
- Bromo substituent : The presence of bromine can influence the compound's reactivity and interaction with biological targets.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with various biological targets, including proteins and enzymes. The piperidine ring facilitates binding interactions that modulate the activity of these biological targets .
Antibacterial Activity
Research indicates that piperidine derivatives exhibit significant antibacterial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain piperidine derivatives possess minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL against pathogens such as E. coli and C. albicans. .
Table 1: Antibacterial Activity of Piperidine Derivatives
Compound Name | MIC (mg/mL) | Target Bacteria |
---|---|---|
3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine | 25 | E. coli |
Piperidine Derivative A | 12.5 | Staphylococcus aureus |
Piperidine Derivative B | 50 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial effects, piperidine derivatives have been evaluated for antifungal activity. Compounds similar to this compound have demonstrated antifungal properties against various fungal strains, indicating potential therapeutic applications in treating fungal infections .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of piperidine compounds, providing insights into how modifications affect biological activity. For example, the introduction of halogen substituents like bromine has been shown to enhance antibacterial activity due to increased lipophilicity and better interaction with bacterial membranes .
Case Study: Antibacterial Efficacy
In a comparative study on piperidine derivatives, it was found that those with electron-withdrawing groups (like nitro and bromo) exhibited stronger antibacterial activity than their counterparts without such substitutions. This suggests that the presence of these groups is crucial for enhancing the compound's bioactivity .
Properties
IUPAC Name |
3-[(4-bromo-2-nitrophenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3.ClH/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNUPYMSLPLEFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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